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Compound of Interest

Compound Name: 1-Methylindan-2-one

Cat. No.: B2783655

Anwendungshinweise und Protokolle: Derivatisierung von 1-Methylindan-2-on fur das
biologische Screening

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

Die Indanon-Struktur ist ein privilegiertes Gerust in der medizinischen Chemie und bildet die
Grundlage fur eine Vielzahl von biologisch aktiven Verbindungen. Insbesondere 1-Methylindan-
2-on dient als vielseitiger Ausgangsstoff flr die Synthese von Molekulbibliotheken. Durch
gezielte Derivatisierung kdnnen seine physikochemischen Eigenschaften und
pharmakologischen Aktivitaten moduliert werden, um neue Leitstrukturen fur die
Arzneimittelentwicklung zu identifizieren. Derivate haben Wirksamkeit als antivirale,
entziindungshemmende, analgetische, antibakterielle und krebsbekdmpfende Mittel gezeigt.[1]
[2] Dartiber hinaus werden sie bei der Behandlung von neurodegenerativen Erkrankungen wie
Alzheimer eingesetzt.[1][3][4]

Diese Anwendungshinweise beschreiben etablierte Protokolle zur Derivatisierung von 1-
Methylindan-2-on und zum anschlie3enden biologischen Screening der synthetisierten
Verbindungen, mit einem Fokus auf neurodegenerative Erkrankungen und Krebs.

Synthese und Derivatisierungsstrategien
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Die Synthese des 1-Methylindan-2-on-Kerns kann tber verschiedene Wege erfolgen,
einschlieflich intramolekularer Friedel-Crafts-Acylierungsreaktionen.[1][5] Nach der Synthese
des Kerngrundgerusts kdnnen verschiedene funktionelle Gruppen eingefuhrt werden, um eine
Bibliothek von Analoga zu erstellen. Eine tbliche und effektive Strategie ist die Claisen-
Schmidt-Kondensation (eine Aldol-Kondensation), bei der das a-Kohlenstoffatom neben der
Ketogruppe mit verschiedenen substituierten Aldehyden reagiert, um Benzyliden-Derivate zu
bilden. Diese kdnnen dann weiter modifiziert werden.

Experimentelles Protokoll: Synthese von 3-Benzyliden-
1-methylindan-2-on-Derivaten

Dieses Protokoll beschreibt eine allgemeine Methode zur Synthese von 3-Benzyliden-
Derivaten durch Aldol-Kondensation.

Materialien:

1-Methylindan-2-on

o Substituiertes aromatisches Aldehyd (z. B. 4-Nitrobenzaldehyd, 4-Chlorbenzaldehyd)
e Ethanol

o Wassrige Natriumhydroxid (NaOH) Losung (10%)

e Salzsaure (HCI), verdinnt

 Destilliertes Wasser

» Rundkolben, Magnetrthrer, Ruckflusskihler, Eisbad, Buchnertrichter

Prozedur:

e Losen Sie 1 Aquivalent 1-Methylindan-2-on in einer minimalen Menge Ethanol in einem
Rundkolben.

» Fiigen Sie 1,1 Aquivalente des substituierten aromatischen Aldehyds zur Lésung hinzu.

o Kihlen Sie die Mischung in einem Eisbad auf 0-5 °C.
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e Flgen Sie tropfenweise eine 10%ige wassrige NaOH-LOsung unter kraftigem Rihren hinzu,
wahrend die Temperatur unter 5 °C gehalten wird.

e Nach der Zugabe lassen Sie die Reaktion 2-4 Stunden bei Raumtemperatur riihren. Der
Fortschritt der Reaktion kann mittels Dunnschichtchromatographie (DC) Uberwacht werden.

e Nach Abschluss der Reaktion wird das Reaktionsgemisch in eiskaltes Wasser gegossen.
¢ Neutralisieren Sie die L6sung vorsichtig mit verdtinnter HCI, bis ein Niederschlag ausfallt.

« Filtrieren Sie den festen Niederschlag mit einem Bichnertrichter ab, waschen Sie ihn
grundlich mit kaltem destilliertem Wasser, bis das Filtrat neutral ist.

o Trocknen Sie das Rohprodukt an der Luft und kristallisieren Sie es aus einem geeigneten
Losungsmittel (z. B. Ethanol) um, um das reine 3-Benzyliden-1-methylindan-2-on-Derivat zu
erhalten.

e Charakterisieren Sie das Endprodukt mittels Schmelzpunkt, IR, *H-NMR und
Massenspektrometrie.

Biologisches Screening: Protokolle und Daten

Derivate von 1-Methylindan-2-on zeigen ein breites Spektrum an biologischen Aktivitaten. Im
Folgenden werden Protokolle fur die Untersuchung der Cholinesterase-Hemmung (relevant fir
die Alzheimer-Krankheit) und der zytotoxischen Aktivitat (relevant fur Krebs) beschrieben.

Acetylcholinesterase (AChE)-Hemmungsassay (Elilman-
Methode)

Prinzip: Dieses kolorimetrische Verfahren misst die Aktivitat des Enzyms Acetylcholinesterase
(AChE). Das Enzym hydrolysiert das Substrat Acetylthiocholin zu Thiocholin. Thiocholin
reagiert mit dem Ellman-Reagenz (DTNB) und erzeugt eine gelbe Farbe, deren Intensitat bei
412 nm gemessen wird. In Anwesenheit eines Inhibitors wird die Reaktion verlangsamt, was zu
einer geringeren Farbintensitat fuhrt.

Materialien:
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e AChE aus menschlichen Erythrozyten

o Acetylthiocholiniodid (ATCI)

o 5,5-Dithiobis(2-nitrobenzoesaure) (DTNB, Ellman-Reagenz)
e Phosphatpuffer (pH 8,0)

o Testverbindungen (Derivate)

e Donepezil oder Tacrin (Positivkontrolle)

o 96-Well-Platten, Plattenleser

Prozedur:

e Bereiten Sie Stammldsungen der Testverbindungen und der Positivkontrolle (z. B. in DMSO)
VOr.

o Geben Sie in die Wells einer 96-Well-Platte:
o 140 pL Phosphatpuffer (pH 8,0)
o 20 puL DTNB-L6sung
o 20 pL der Testverbindung in verschiedenen Konzentrationen.

o Flgen Sie 10 pL der AChE-Enzyml6ésung hinzu und inkubieren Sie die Platte fir 15 Minuten
bei 25 °C.

o Starten Sie die Reaktion durch Zugabe von 10 pL der ATCI-Substratldsung.

e Messen Sie die Absorption bei 412 nm Uber 5 Minuten in Intervallen von 30 Sekunden mit
einem Plattenleser.

e Berechnen Sie die prozentuale Hemmung fir jede Konzentration der Testverbindung.

o Bestimmen Sie den ICso-Wert (die Konzentration, die eine 50%ige Hemmung der
Enzymaktivitat bewirkt) durch Auftragung der prozentualen Hemmung gegen den
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Logarithmus der Inhibitorkonzentration.

Zytotoxizitatsassay (MTT-Assay)

Prinzip: Der MTT-Assay bewertet die zellulare metabolische Aktivitat. Lebensfahige Zellen mit
aktiven mitochondrialen Dehydrogenasen reduzieren das gelbe Tetrazoliumsalz MTT zu
violetten Formazan-Kristallen. Die Menge des gebildeten Formazans, die in einem
Losungsmittel geldst und kolorimetrisch gemessen wird, ist proportional zur Anzahl der
lebenden Zellen.

Materialien:

Krebszelllinie (z. B. MCF-7 fur Brustkrebs)[6]

o Zellkulturmedium (z. B. DMEM) mit fétalem Kéalberserum (FBS) und Antibiotika
e MTT-L6sung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)

¢ Dimethylsulfoxid (DMSOQO) oder Solubilisierungspuffer

o Testverbindungen, Doxorubicin (Positivkontrolle)

o 96-Well-Platten, Inkubator (37 °C, 5% CO2), Plattenleser

Prozedur:

e Séaen Sie Zellen in einer 96-Well-Platte mit einer Dichte von ca. 5.000-10.000 Zellen pro Well
aus und inkubieren Sie sie Uber Nacht.

e Behandeln Sie die Zellen mit seriellen Verdiinnungen der Testverbindungen und der
Positivkontrolle fur 48-72 Stunden.

o Entfernen Sie das Medium und fuigen Sie 100 pL frisches Medium und 20 uL MTT-L6sung zu
jedem Well hinzu.

¢ Inkubieren Sie die Platte fir 3-4 Stunden bei 37 °C, bis sich violette Formazan-Kristalle
bilden.
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o Entfernen Sie die MTT-LOsung vorsichtig und fugen Sie 100 pL DMSO hinzu, um die
Kristalle aufzulsen.

e Messen Sie die Absorption bei 570 nm.

e Berechnen Sie die prozentuale Zellviabilitat im Vergleich zu unbehandelten Kontrollen und
bestimmen Sie die ICso-Werte.

Zusammenfassung der quantitativen Daten

Die Derivatisierung von Indanon-Gertisten hat zu hochpotenten Inhibitoren geftuihrt. Die
folgende Tabelle fasst reprasentative biologische Aktivitdtsdaten aus der Literatur zusammen.

. . Biologische
Verbindung Ziel . Referenz
Aktivitat (ICso)
5c (meta-
substituiertes
_ AChE 0.12 uM [3]
Aminopropoxy-
Benzyliden-Indanon)
7b (para-substituiertes
Aminopropoxy- BChE 0.04 uM [3]
Benzyl-Indanon)
9 (Indanon-Derivat) AChE 14.8 nM [4]
14 (Indanon-Derivat) AChE 18.6 nM [4]
of (Spiroisoxazolin- Zytotoxizitat (MCF-7
0.03 £ 0.01 pM [6]
Indanon) Zellen)

Zusatzlich zeigten die Verbindungen 9 und 14 eine signifikante Hemmung der A3-Aggregation
(85,5 % bzw. 83,8 %).[4]

Visualisierung des Signhalwegs

Einige Indanon-Derivate Uben ihre krebsbekampfende Wirkung durch die Induktion von
Apoptose aus. Verbindung 9f beispielsweise induzierte in MCF-7-Zellen Apoptose, was durch
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eine Hochregulierung der pro-apoptotischen Proteine Bax und Caspase-3 sowie eine
Herunterregulierung des anti-apoptotischen Proteins Bcl-2 nachgewiesen wurde.[6] Dies deutet
auf eine Aktivierung des mitochondrialen Apoptosewegs hin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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